molecular formula C15H10F3N5O2S2 B15238155 (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide

(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide

Cat. No.: B15238155
M. Wt: 413.4 g/mol
InChI Key: WAVDGDSGQDQEHZ-WSDLNYQXSA-N
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Description

(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a thiazole ring, and a trifluoromethyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the cyano and methyl groups. The sulfonyl group is then added through a sulfonation reaction. The final step involves the coupling of the thiazole derivative with the trifluoromethylphenylmethanecarbohydrazonoylcyanide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or sulfides.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biology, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicine, the compound’s unique structure and reactivity may offer therapeutic potential. Research is ongoing to explore its efficacy as a drug candidate for treating various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and sulfonyl-containing molecules. Examples are:

  • (E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide
  • This compound

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique reactivity and stability. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H10F3N5O2S2

Molecular Weight

413.4 g/mol

IUPAC Name

(1E)-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]ethanimidoyl cyanide

InChI

InChI=1S/C15H10F3N5O2S2/c1-9-13(7-20)14(23-26-9)27(24,25)8-12(6-19)22-21-11-4-2-3-10(5-11)15(16,17)18/h2-5,21H,8H2,1H3/b22-12+

InChI Key

WAVDGDSGQDQEHZ-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C(=NS1)S(=O)(=O)C/C(=N/NC2=CC=CC(=C2)C(F)(F)F)/C#N)C#N

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)CC(=NNC2=CC=CC(=C2)C(F)(F)F)C#N)C#N

Origin of Product

United States

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